3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime

Description

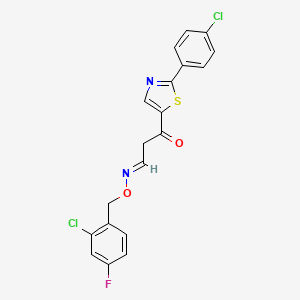

The compound 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime (CAS: 338414-43-0) features a thiazole core substituted at position 2 with a 4-chlorophenyl group and at position 5 with a 3-oxopropanal moiety. The oxime group is further functionalized with a 2-chloro-4-fluorobenzyl substituent. Its molecular formula is C₁₉H₁₄ClFN₂O₂S, with a molecular weight of 388.85 g/mol and a purity typically exceeding 90% .

Properties

IUPAC Name |

(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2FN2O2S/c20-14-4-1-12(2-5-14)19-23-10-18(27-19)17(25)7-8-24-26-11-13-3-6-15(22)9-16(13)21/h1-6,8-10H,7,11H2/b24-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTNQABKSRONNL-KTZMUZOWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C(=O)CC=NOCC3=C(C=C(C=C3)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C(=O)C/C=N/OCC3=C(C=C(C=C3)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the thiazole intermediate.

Formation of the Oxopropanal Group: The oxopropanal group is typically introduced via an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base.

Oxime Formation: The final step involves the reaction of the oxopropanal intermediate with hydroxylamine hydrochloride to form the oxime.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitrile oxides.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The chlorophenyl and thiazole rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂), while nitration often involves nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties. The thiazole moiety in this compound contributes to its interaction with microbial enzymes, potentially inhibiting their activity. A study conducted on similar thiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound could be a candidate for further antimicrobial research .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related thiazole derivative was found to inhibit cell proliferation in breast cancer cell lines. This suggests that 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime may also possess anticancer activity worth exploring .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Thiazoles are known to interact with various enzymes involved in metabolic pathways. For example, a study highlighted the ability of thiazole derivatives to inhibit certain kinases implicated in cancer progression. This property could be leveraged for developing targeted therapies in oncology .

Agricultural Science

Pesticidal Applications

The unique structure of this compound positions it as a potential pesticide or herbicide. Similar thiazole derivatives have been studied for their insecticidal and fungicidal properties. A case study showed that a related thiazole compound effectively controlled pests in agricultural settings, indicating that this compound could be evaluated for similar applications in pest management .

Plant Growth Regulation

Research has indicated that certain thiazole-based compounds can act as plant growth regulators. They may influence plant hormone levels or act on specific receptors that modulate growth responses. This application could be beneficial in enhancing crop yields and resilience against environmental stressors .

Materials Science

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials, such as polymers or nanomaterials. Its reactive oxime group can facilitate polymerization reactions, leading to materials with tailored properties for applications in electronics or coatings. A study demonstrated the successful incorporation of thiazole derivatives into polymer matrices to enhance thermal stability and mechanical strength .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and oxime group are known to participate in hydrogen bonding and other interactions that can modulate the activity of biological molecules. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Substituent Effects on the Thiazole Core

- Target Compound vs. 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime (CAS 338414-43-0): The target compound differs by having a 4-chlorophenyl group at the thiazole’s 2-position, compared to an unsubstituted phenyl group in the analog.

Comparison with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)-methyl]oxime:

Replacing the thiazole core with a pyrazole ring introduces additional sulfur and trifluoromethyl groups. The pyrazole’s reduced aromaticity may alter binding kinetics in biological systems, while the trifluoromethyl group enhances electronegativity and bioavailability .

Oxime Functionalization Variations

- Target Compound vs. CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime): CITCO, a known human CAR agonist , shares the oxime-benzyl motif but employs an imidazothiazole core. The target compound’s thiazole core may offer simpler synthetic accessibility, while CITCO’s dichlorobenzyl group could confer higher receptor affinity due to increased halogen bonding .

Crystallographic Trends

- Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit planar conformations with perpendicular fluorophenyl groups. The target compound’s benzyl substituent may adopt a similar orientation, influencing crystal packing and solubility .

Key Physicochemical Data

Computational and Docking Perspectives

- AutoDock4 Analysis: Docking studies of similar oximes into CAR ligand-binding domains reveal that chloro and fluoro substituents enhance hydrophobic interactions. The target compound’s 2-chloro-4-fluorobenzyl group may optimize binding compared to monosubstituted analogs .

- Multiwfn Electron Density Analysis : The thiazole ring’s electron-deficient nature (due to Cl/F substituents) could facilitate π-π stacking with aromatic residues in target proteins .

Biological Activity

The compound 3-(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)-3-oxopropanal o-(2-chloro-4-fluorobenzyl)oxime has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing from various studies and data sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A thiazole ring, which is known for its biological activity.

- A chlorophenyl group that may enhance lipophilicity and biological interactions.

- An oxime functional group, which is often associated with biological activity.

Molecular Formula

The molecular formula of the compound is .

Molecular Weight

The molecular weight is approximately 344.81 g/mol.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, a study demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, suggesting that our compound may possess similar activity .

Anticancer Potential

Thiazole derivatives have also been linked to anticancer properties. In vitro studies have shown that certain thiazole-based compounds can induce apoptosis in cancer cells. The presence of both the chlorophenyl and oxime groups in our compound may enhance its efficacy against cancer cell lines .

Enzyme Inhibition

The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. For example, oxime derivatives are known to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This raises the possibility that our compound could have neuroprotective effects .

Summary of Biological Activities

| Activity Type | Evidence Source | Remarks |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in various cancer lines | |

| Enzyme Inhibition | Potential neuroprotective effects |

Case Study 1: Antimicrobial Efficacy

A study conducted on thiazole derivatives showed that compounds similar to our target exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiazole ring could enhance antimicrobial potency.

Case Study 2: Anticancer Activity

In a recent investigation, a series of oxime derivatives were tested for their cytotoxic effects on human cancer cell lines. The results demonstrated that compounds with a similar structure to our target compound induced significant cell death, highlighting their potential as anticancer agents.

Research Findings

Recent findings suggest that the incorporation of halogenated groups (like chlorophenyl and fluorobenzyl) can significantly enhance the biological activity of organic compounds. These modifications often lead to increased lipophilicity and better interaction with biological targets, including enzymes and receptors.

Moreover, studies have shown that thiazole-containing compounds can modulate signaling pathways associated with inflammation and cancer progression, further supporting their therapeutic potential.

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can purity be validated?

Synthesis typically involves multi-step reactions, such as condensation of thiazole precursors with oxime-forming reagents. For example, oxime esters can be synthesized via nucleophilic substitution between hydroxylamine derivatives and aldehyde intermediates under anhydrous conditions. Purity validation should include:

- HPLC-MS to confirm molecular weight and detect impurities.

- ¹H/¹³C NMR to verify structural integrity, focusing on characteristic peaks (e.g., oxime proton at ~8–9 ppm, thiazole ring protons at ~7–8 ppm) .

- X-ray crystallography (if single crystals are obtainable) to resolve bond angles and confirm stereochemistry .

Q. How can the molecular structure and conformation be rigorously characterized?

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–N bonds in the thiazole ring: ~1.32 Å) and dihedral angles between aromatic rings to assess planarity .

- DFT calculations : Compare experimental crystallographic data with computational models (e.g., B3LYP/6-31G* basis set) to validate electronic structure and conformational stability .

- FT-IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C–F stretch at ~1100 cm⁻¹) .

Q. What safety protocols are critical during experimental handling?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact, as halogenated aryl compounds may exhibit toxicity .

- In case of exposure:

- Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation or hydrolysis.

Advanced Research Questions

Q. How can environmental fate and degradation pathways be systematically studied?

- Hydrolysis studies : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C, monitoring degradation via LC-MS to identify hydrolytic byproducts (e.g., cleavage of oxime or thiazole moieties) .

- Photolysis experiments : Expose to UV light (λ = 254–365 nm) in aquatic matrices; quantify half-life using kinetic modeling (pseudo-first-order rate constants) .

- Soil adsorption assays : Use batch equilibrium methods with varying soil organic matter (SOM) content to calculate Kₒc (organic carbon partition coefficient) .

Q. How should contradictory spectral or crystallographic data be resolved?

- Cross-validate analytical data : For example, if NMR suggests multiple conformers but X-ray shows a single crystal structure, perform variable-temperature NMR to detect dynamic equilibria .

- Revisit synthetic routes : Impurities (e.g., regioisomers) may arise from incomplete purification; optimize column chromatography (e.g., gradient elution with EtOAc/hexane) .

- Leverage computational tools : Use molecular dynamics simulations to model conformational flexibility and compare with experimental data .

Q. What experimental designs are optimal for assessing long-term ecological impacts?

- Split-split plot designs : Assign treatments (e.g., compound concentration, exposure duration) to nested plots to control for spatial and temporal variability .

- Multi-trophic assays :

- Longitudinal metabolomics : Track biomarker changes (e.g., glutathione levels) in exposed organisms using GC-MS or NMR .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.